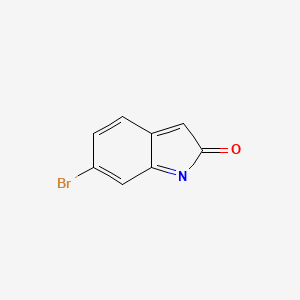

6-Bromoindole-2-one

Description

Overview of the Indole-2-one (Oxindole) Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The indole-2-one, or oxindole (B195798), scaffold is a prominent heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. nih.govsci-hub.se Its structure, which consists of a benzene (B151609) ring fused to a five-membered pyrrolidin-2-one ring, is a common motif found in a variety of natural products and synthetic molecules with a broad spectrum of biological activities. nih.govmdpi.comrsc.org This has led to its classification as a "privileged structure," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of novel therapeutic agents. eurekaselect.comresearchgate.netresearchgate.net

The oxindole core is a key component in numerous natural alkaloids, many of which exhibit potent pharmacological properties. nih.goveurekaselect.com For instance, compounds derived from plants like Uncaria tomentosa, commonly known as cat's claw, contain the oxindole moiety and have been used in traditional medicine. nih.gov The inherent biological activity of these natural products has spurred extensive research into the synthesis and therapeutic applications of novel oxindole derivatives.

The versatility of the oxindole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. nih.gov This chemical tractability enables the creation of diverse libraries of compounds for screening against a wide array of biological targets. nih.gov Consequently, oxindole derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities. bohrium.comscielo.brresearchgate.net

Several marketed drugs feature the oxindole core, underscoring its clinical significance. Notable examples include Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers, and Sunitinib, another tyrosine kinase inhibitor employed in the management of renal cell carcinoma and gastrointestinal stromal tumors. rsc.orgdigitellinc.comresearchgate.net The success of these drugs has further solidified the status of the oxindole scaffold as a cornerstone in modern drug discovery. nih.govresearchgate.net

The broad range of biological activities associated with oxindole derivatives can be attributed to their ability to interact with various enzymes and receptors within the body. scielo.brresearchgate.net For example, many oxindole-based compounds have been identified as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer. bohrium.comresearchgate.net Additionally, oxindole derivatives have been shown to target other important biological molecules, including tubulin, which is essential for cell division, and viral enzymes, highlighting their potential as anticancer and antiviral agents, respectively. mdpi.comnih.gov

The continued exploration of the oxindole scaffold is a vibrant area of research, with scientists constantly developing new synthetic methodologies and investigating novel biological applications. The rich history and proven therapeutic potential of this privileged structure ensure that it will remain a key focus in the quest for new and effective medicines.

Rationale for Bromination at the C-6 Position within Indole-2-one Scaffolds

The strategic placement of a bromine atom at the C-6 position of the indole-2-one scaffold is a well-established approach in medicinal chemistry to modulate and enhance the pharmacological properties of the parent molecule. Halogenation, in general, is a common tactic employed by medicinal chemists to improve various aspects of a drug candidate's profile, including its potency, selectivity, and pharmacokinetic properties. Bromine, in particular, offers a unique combination of steric and electronic characteristics that can significantly influence a molecule's interaction with its biological target.

One of the primary reasons for introducing a bromine atom at the C-6 position is to enhance the binding affinity of the compound to its target protein. The bromine atom can participate in halogen bonding, a non-covalent interaction between the halogen and a Lewis basic site on the protein, such as a carbonyl oxygen or a nitrogen atom. This additional interaction can lead to a more stable drug-receptor complex and, consequently, increased biological activity.

The introduction of a bulky bromine atom at the C-6 position can also induce a specific conformation in the molecule, which may be more favorable for binding to the active site of a particular enzyme or receptor. This can lead to improved selectivity for the target protein over other related proteins, thereby reducing the potential for off-target effects and associated side effects.

A study on Schiff bases of isatin (B1672199) derivatives, which are closely related to indole-2-ones, revealed that compounds with a bromo substituent on the isatin ring exhibited broad-spectrum anticonvulsant activity, suggesting that the bromine atom plays a key role in the compound's interaction with its neurological target. scielo.br This finding highlights the potential of C-6 bromination to confer specific therapeutic properties.

In the context of anticancer drug discovery, halogenation of the indole-2-one scaffold has been shown to enhance cytotoxic activity. For instance, modifying indole (B1671886) structures by adding halogen atoms has been reported to increase their effectiveness, making them more potent than some standard chemotherapy drugs. researcher.life The bromine atom can contribute to increased lipophilicity, which may facilitate the compound's entry into cancer cells.

The C-6 position is often targeted for bromination because it is a site that is typically solvent-exposed and can be readily modified without disrupting the core pharmacophore responsible for the molecule's primary biological activity. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Historical Context and Current Significance of 6-Bromoindole-2-one in Contemporary Academic Research

The exploration of halogenated indole derivatives has a long history in medicinal chemistry, driven by the quest to discover novel therapeutic agents with improved efficacy and safety profiles. Within this context, this compound has emerged as a significant building block and a subject of interest in its own right. While the broader class of oxindoles has been studied for decades, the specific focus on the 6-bromo substituted analog has gained momentum as researchers have increasingly recognized the value of halogenation in drug design.

Historically, the synthesis of various substituted indoles, including brominated derivatives, was often pursued to establish fundamental structure-activity relationships. Early research laid the groundwork for understanding how modifications to the indole ring system influence its chemical reactivity and biological properties. The development of more sophisticated synthetic methods has since enabled the efficient and selective introduction of bromine at specific positions, such as C-6, facilitating more targeted investigations.

In contemporary academic research, this compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the reactivity of the bromine atom, which can be readily displaced or used as a handle for further chemical transformations, such as cross-coupling reactions. This allows for the construction of a diverse range of derivatives with tailored properties.

The current significance of this compound is underscored by its use in the development of compounds targeting a variety of diseases. For example, research into novel anticancer agents has utilized this compound as a starting material. The resulting compounds have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as protein kinases. The presence of the bromine atom in these molecules can contribute to enhanced potency and selectivity, as discussed in the previous section.

Beyond oncology, this compound has found application in the design of agents for other therapeutic areas. For instance, its structural features have been incorporated into molecules with potential antiviral and antimicrobial activities. The ongoing search for new treatments for infectious diseases has fueled interest in novel heterocyclic scaffolds, and this compound provides a valuable platform for this research.

Furthermore, the study of this compound and its derivatives contributes to a deeper understanding of the fundamental principles of medicinal chemistry. By systematically investigating the effects of the 6-bromo substituent on the biological activity of indole-2-one-based compounds, researchers can refine their models for rational drug design. This knowledge can then be applied to the development of other classes of therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNO |

|---|---|

Molecular Weight |

210.03 g/mol |

IUPAC Name |

6-bromoindol-2-one |

InChI |

InChI=1S/C8H4BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-4H |

InChI Key |

JVOSZWHAJJCTCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=C21)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromoindole 2 One and Its Derivatives

Synthesis of the 6-Bromoindole-2-one Core Structure

The construction of the this compound core can be achieved through various synthetic routes, each with its own advantages and substrate scope. These methods can be broadly categorized into chemical synthesis and biocatalytic pathways.

Chemical Synthesis Routes

Traditional organic synthesis provides robust and scalable methods for the preparation of this compound, often starting from readily available precursors.

A common strategy for the synthesis of the indole-2-one ring system involves the construction from substituted anilines, which can be derived from the corresponding nitroaromatics. One such precursor is 4-bromo-2-nitrotoluene, which can be synthesized from p-toluidine through nitration to form 4-amino-2-nitrotoluene, followed by a Sandmeyer reaction to replace the amino group with bromine. mdpi.comchemicalbook.com An alternative preparation of 4-bromo-2-nitrotoluene involves the direct bromination of o-nitrotoluene. mdpi.com

While a direct cyclization from a substituted amino-nitrotoluene to this compound is not extensively detailed, a closely related and effective synthesis starts from 2,5-dibromonitrobenzene. unise.org This multi-step synthesis provides a clear pathway to the target molecule and is summarized in the table below.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | Diethyl malonate, K₂CO₃, DMSO | Diethyl 2-(4-bromo-2-nitrophenyl)malonate |

| 2 | Hydrolysis and Decarboxylation | H₂SO₄, H₂O | (4-Bromo-2-nitrophenyl)acetic acid |

| 3 | Reduction of Nitro Group | Zn, H₂SO₄, EtOH | (2-Amino-4-bromophenyl)acetic acid |

| 4 | Intramolecular Cyclization (Lactamization) | Heat | This compound |

This synthetic sequence leverages the reactivity of the nitro-activated aromatic ring for the initial carbon-carbon bond formation, followed by reduction and spontaneous or acid-catalyzed cyclization to furnish the desired oxindole (B195798) core. unise.org

An alternative approach to the 6-bromoindole framework utilizes 2-iodobenzoic acid as a starting material. A notable synthesis of 6-bromo-2-arylindoles begins with the regioselective bromination of 2-iodobenzoic acid. researchgate.net The resulting 5-bromo-2-iodobenzoic acid can then undergo a Curtius rearrangement to form 2-iodo-5-bromoaniline. This intermediate is a versatile building block for the construction of the indole (B1671886) ring.

While this specific route leads to 2-arylindoles, the underlying strategy of using a substituted 2-haloaniline precursor is highly relevant for the synthesis of this compound. For instance, palladium-catalyzed cyclization reactions, such as the Heck reaction, are powerful tools for the formation of the oxindole ring system. The intramolecular Heck cyclization of an appropriately substituted N-acryloyl-2-bromoaniline derivative can provide direct access to the indole-2-one core. nih.gov This strategy offers a convergent approach where the side chain is installed prior to the ring-closing step.

| Precursor | Key Reaction | Catalyst/Reagents | Product |

|---|---|---|---|

| N-Acryloyl-2,5-dibromoaniline | Intramolecular Heck Cyclization | Pd catalyst, base | This compound |

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. semanticscholar.org

The direct oxidation of the C2 position of the indole ring is an attractive and atom-economical route to oxindoles. Monooxygenase enzymes are particularly well-suited for this transformation. Flavin-dependent monooxygenases (FDMOs) and heme-dependent enzymes have been shown to catalyze the oxidation of indole derivatives. researchgate.netnih.gov

Specifically, certain monooxygenases can catalyze a 2-oxindole-forming reaction from tryptophan metabolites. researchgate.net While the direct enzymatic oxidation of 6-bromoindole to 6-bromo-2-oxindole is an area of ongoing research, the precedent set by the enzymatic oxidation of other indole substrates suggests its feasibility. The use of whole-cell biocatalysis systems, for instance, employing Pseudomonas species, has been shown to be effective for the N-oxidation of various aromatic compounds, highlighting the potential of microbial systems for such oxidative transformations. nih.gov

| Substrate | Enzyme Class | Reaction Type | Product |

|---|---|---|---|

| 6-Bromoindole | Monooxygenase (e.g., FDMO, P450) | C2-Hydroxylation/Oxygenation | This compound |

Strategies for Regioselective Functionalization and Derivatization of the this compound Framework

Once the this compound core is synthesized, its further derivatization is crucial for exploring its chemical space and developing new compounds with potential applications. Regioselective functionalization can be directed to several positions on the molecule, including the nitrogen atom (N1), the C3 position, and the aromatic ring.

The nitrogen atom of the lactam can be functionalized through standard N-alkylation or N-arylation reactions. The C3 position, being a methylene (B1212753) group, is amenable to various transformations. For instance, it can be deprotonated with a suitable base to form an enolate, which can then react with a range of electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups.

Transition metal-catalyzed C-H functionalization offers a modern and efficient approach to derivatization. Catalyst-controlled site-selective functionalization of 3-carboxamide indoles has been demonstrated, where different metal catalysts (e.g., Rh(I) vs. Ir(III)) can direct the reaction to different positions of the indole ring. nih.gov Such strategies could potentially be adapted for the functionalization of the this compound scaffold.

Furthermore, the bromine atom at the C6 position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents onto the benzene (B151609) ring.

| Position | Reaction Type | Example Reagents/Catalysts | Resulting Moiety |

|---|---|---|---|

| N1 | Alkylation/Arylation | Alkyl halides, Aryl boronic acids, Base | N-Substituted derivatives |

| C3 | Alkylation/Aldol reaction | Base, Alkyl halides, Aldehydes/Ketones | C3-Substituted derivatives |

| C6 | Suzuki Coupling | Aryl boronic acid, Pd catalyst, Base | 6-Aryl derivatives |

| C6 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl derivatives |

Acylation at the C-3 Position

The introduction of an acyl group at the C-3 position of the this compound nucleus is a significant transformation that allows for the synthesis of a variety of derivatives. This modification can influence the electronic properties and biological activity of the parent molecule. One common method for C-3 acylation is the Friedel-Crafts reaction, which typically involves the use of an acylating agent in the presence of a Lewis acid catalyst.

A series of 3-acyl-6-bromoindoles have been synthesized, demonstrating the versatility of this approach. mdpi.com For instance, the reaction of 6-bromoindole with various acyl chlorides or anhydrides under appropriate conditions yields the corresponding 3-acylated products. These reactions can be optimized to achieve high yields and regioselectivity.

The table below summarizes the synthesis of several 3-acyl-6-bromoindole derivatives, highlighting the diversity of acyl groups that can be introduced at the C-3 position.

| Compound | Acyl Group | Yield (%) | Melting Point (°C) |

| 1-(6-bromo-1H-indol-3-yl)ethan-1-one | Acetyl | 87.5 | 233-234 |

| 1-(6-bromo-1H-indol-3-yl)propan-1-one | Propanoyl | 75.9 | 233-234 |

| 1-(6-bromo-1H-indol-3-yl)butan-1-one | Butanoyl | Not specified | Not specified |

| (6-bromo-1H-indol-3-yl)(phenyl)methanone | Benzoyl | 59.9 | 262-263 |

| (6-bromo-1H-indol-3-yl)(4-methylphenyl)methanone | 4-Methylbenzoyl | 62.5 | 255-256 |

| (6-bromo-1H-indol-3-yl)(4-methoxyphenyl)methanone | 4-Methoxybenzoyl | 50.0 | 258-259 |

Data sourced from a study on the fungicidal potential of 3-acyl-6-bromoindole derivatives. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of halogenated heterocycles, including this compound derivatives.

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. beilstein-journals.orgwikipedia.org This reaction is particularly useful for the C6 functionalization of 6-bromoindole-2-carboxylic acid derivatives, allowing for the introduction of a wide range of amino groups. The general reaction involves the coupling of an aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence the scope of both the aryl halide and the amine coupling partners. While specific examples for 6-bromoindole-2-carboxylic acid derivatives are not extensively documented, the methodology has been successfully applied to similar heterocyclic systems, such as N-substituted 4-bromo-7-azaindoles. beilstein-journals.org In these cases, catalyst systems such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like Xantphos and a base such as Cs₂CO₃ have proven effective. beilstein-journals.org

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orgnih.gov This reaction is highly effective for creating aryl-indole linkages by coupling this compound with various arylboronic acids. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of aryl and heteroaryl substituents at the C6 position of the indole ring. lmaleidykla.ltnih.gov Microwave-assisted protocols have been shown to significantly shorten reaction times for the Suzuki-Miyaura coupling of bromoindoline derivatives. lmaleidykla.lt

The following table presents examples of Suzuki-Miyaura cross-coupling reactions on a related 5-bromoindoline system, which illustrates the scope of this methodology.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-Phenyl derivative | 92 |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl) derivative | 95 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl) derivative | 88 |

| Naphthalene-2-boronic acid | 5-(Naphthalen-2-yl) derivative | 98 |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl) derivative | 78 |

Data adapted from a study on microwave-promoted Suzuki-Miyaura cross-coupling reactions of a 5-bromo-spiro[indole-2,2'-piperidin]-6'-one. lmaleidykla.lt

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for the ethynylation of this compound, introducing an alkyne moiety that can serve as a handle for further transformations, including cyclization reactions. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The resulting ethynyl-indole derivatives can undergo subsequent intramolecular reactions to form fused ring systems. For example, the Sonogashira coupling of bromo-substituted N-heterocycles with terminal alkynes has been utilized to synthesize precursors for fused pyrrolo- and other heterocyclic systems. nih.gov

N-Functionalization and Alkylation Strategies

The nitrogen atom of the indole-2-one ring system is a key site for functionalization, and its modification can significantly impact the properties of the molecule. N-alkylation is a common strategy to introduce various alkyl and aryl groups. mdpi.com These reactions are typically carried out using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in substrates with multiple nucleophilic sites. Iron-catalyzed N-alkylation of indolines with alcohols has also been reported as an efficient method. researchgate.netnih.gov In addition to simple alkylation, more complex N-functionalization can be achieved through various coupling reactions. For instance, palladium-catalyzed N-arylation can be used to introduce aryl groups at the nitrogen atom.

Enantioselective Synthesis Techniques for Related Dihydropyran-2-one Skeletons

The development of enantioselective methods for the synthesis of complex heterocyclic scaffolds is a major focus in modern organic chemistry. Dihydropyran-2-one skeletons fused to an indole ring are of particular interest due to their presence in various biologically active molecules. Several catalytic asymmetric strategies have been developed for the construction of these chiral frameworks. These methods often involve cycloaddition reactions where the stereochemistry is controlled by a chiral catalyst. The specific strategies employed can lead to the formation of dihydropyran-fused indoles with high diastereo- and enantioselectivity.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create processes that are more efficient, produce less waste, and use less hazardous materials compared to traditional methods. Key areas of focus include the development of advanced catalytic systems, maximization of atom economy, and the use of innovative technologies like flow chemistry and photoredox catalysis.

Catalysis is a cornerstone of green chemistry, offering pathways to desired molecules with high efficiency and selectivity while minimizing energy consumption and waste. In the context of this compound synthesis, which often involves intramolecular cyclization, optimized catalytic systems are crucial.

Palladium-catalyzed reactions are particularly effective for the synthesis of the oxindole core. Modern methods focus on the direct intramolecular oxidative coupling of an aryl C(sp²)-H bond and a C(sp³)-H bond. nih.gov This C-H activation strategy avoids the need for pre-functionalized starting materials, such as ortho-haloanilides, thereby shortening synthetic sequences and reducing waste. The efficiency of these systems is highly dependent on the choice of ligand, oxidant, and reaction conditions. Optimization involves screening various palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands to achieve high yields under the mildest possible conditions.

Another catalytic approach involves the Friedel-Crafts reaction. The synthesis of the precursor 6-Bromoindole can be achieved via an asymmetric Friedel-Crafts reaction, which employs an acid catalyst. biosynth.com For derivatization, microwave-assisted, metal triflate-catalyzed Friedel-Crafts acylation of 6-bromoindole provides a green and efficient route to 3-acyl-6-bromoindoles, which are closely related to the this compound scaffold. mdpi.com The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com

The table below summarizes various catalytic approaches relevant to the synthesis of the oxindole core, highlighting the improvements in efficiency.

| Catalytic Method | Catalyst/Reagents | Key Transformation | Typical Yield | Ref. |

| Intramolecular C-H Activation | Pd(OAc)₂ / Oxidant | Intramolecular C(sp²)-H / C(sp³)-H Coupling | Good to Excellent | nih.gov |

| Intramolecular α-Arylation | Potassium tert-butoxide | Cyclization of halo-substituted anilides | ~61% | nih.gov |

| Microwave-Assisted Acylation | Y(OTf)₃ / Microwave | Friedel-Crafts Acylation of 6-bromoindole | up to 87.5% | mdpi.com |

| Asymmetric Friedel-Crafts | Hydrochloric Acid | Synthesis of 6-bromoindole precursor | N/A | biosynth.com |

Two fundamental metrics in green chemistry are atom economy and the Environmental Factor (E-Factor), which directly address waste minimization. Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com Ideally, reactions should be designed to incorporate the maximum number of reactant atoms into the final product, leading to an atom economy of 100%. primescholars.com The E-Factor quantifies the amount of waste produced relative to the amount of desired product.

Traditional multi-step syntheses of heterocyclic compounds often suffer from poor atom economy and high E-Factors due to the use of stoichiometric reagents, protecting groups, and multiple purification steps. For example, a reported synthesis of this compound from 2,5-dibromonitrobenzene involves a nucleophilic substitution with diethyl malonate, followed by reduction and cyclization using zinc powder and sulfuric acid. unise.org This pathway generates significant waste, including inorganic salts from the base (K₂CO₃) and the acid-base workup, as well as spent zinc metal. unise.org

The following table illustrates the theoretical atom economy of different reaction types, underscoring the advantages of addition and rearrangement reactions in minimizing waste.

| Reaction Type | General Scheme | Theoretical Atom Economy | Example |

| Rearrangement | A → B | 100% | Claisen Rearrangement |

| Addition | A + B → C | 100% | Diels-Alder Cycloaddition |

| Substitution | A-B + C → A-C + B | < 100% | Wittig Reaction |

| Elimination | A → B + C | < 100% | Dehydration of an Alcohol |

Beyond the initial synthesis of the this compound core, its subsequent functionalization is critical for developing new derivatives. Flow chemistry and photoredox catalysis have emerged as powerful, sustainable technologies for this purpose. mdpi.comrsc.org

Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. researchgate.net These include superior control over reaction parameters (temperature, pressure, time), enhanced safety when dealing with hazardous intermediates, and improved efficiency and scalability. mdpi.com For photochemical reactions, flow reactors ensure uniform irradiation of the reaction mixture, preventing over-reaction and byproduct formation, which can be a problem in larger-scale batch reactors. mdpi.com

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under exceptionally mild conditions. nih.govresearchgate.net This strategy opens up new avenues for the derivatization of heterocycles like this compound, allowing for C-H functionalization reactions that are difficult to achieve with traditional methods. The synergy of photoredox catalysis with flow chemistry is particularly potent, creating a safe and highly efficient platform for performing light-mediated transformations. researchgate.netrsc.org For instance, visible-light photocatalysis has been successfully used for the double C-H functionalization of indoles, where both C-2 and C-3 positions can be modified. uit.no

The table below presents examples of how these advanced technologies are applied to the derivatization of the indole scaffold.

| Technique | Reaction Type | Catalyst/Conditions | Outcome | Ref. |

| Photoredox Catalysis | C-H Malonation | Ru(bpy)₃Cl₂ / Visible Light | C-2 functionalization of N-methylindole | uit.no |

| Photoredox Catalysis | Radical Cyclization | [Au₂(dppm)₂]Cl₂ / Visible Light | Functionalization via reduction of bromoalkanes | nih.gov |

| Flow Chemistry & Photoredox | Formal (4+2) Cycloaddition | Visible Light / Microchannel Reactor | Synthesis of fused pyrido[1,2-a]indol-6(7H)-ones from indole bromides | rsc.org |

| Flow Chemistry | Fischer Indole Synthesis | High Temp/Pressure Flow Reactor | Rapid synthesis of indoles (96% yield in 3 min) | mdpi.com |

Chemical Reactivity and Transformation Pathways of 6 Bromoindole 2 One

Dimerization and Oligomerization Processes

The 6-bromooxindole (B126910) core serves as a versatile building block in the synthesis of dimers and larger oligomeric structures, which are of interest for their potential applications in materials science, particularly in organic electronics. clockss.org The reactivity at the C3 position and the potential for reactions involving the bromine substituent enable various polymerization strategies.

Research has demonstrated the synthesis of novel oxindole-based oligomers and copolymers. nsrrc.org.twrsc.org For instance, condensation reactions are a common method to link oxindole (B195798) units. A notable example involves the reaction of 6-bromoisatin (B21408), the oxidized derivative of 6-bromooxindole, with hydrazine (B178648) hydrate (B1144303) to form (3Z,3'Z)-3,3'-(hydrazine-1,2-diylidene)bis(6-bromoindolin-2-one). This dimer can then be used as a monomer in polymerization reactions. rsc.org

Furthermore, the self-condensation of bromo-substituted indolin-2-ones under specific conditions can lead to cyclic oligomers. The reaction of 5-bromoindolin-2-one, a positional isomer of the target compound, with phosphoryl chloride has been shown to produce a symmetric cyclic indole-tetramer. clockss.org This suggests that 6-bromoindole-2-one could potentially undergo similar acid-catalyzed oligomerization. Dimerization is also observed in related natural product synthesis, such as the formation of a dimer of 6-bromo-2'-de-N-methylaplysinopsin, highlighting the tendency of these scaffolds to form higher-order structures. researchgate.net

Table 1: Examples of Dimerization and Oligomerization Precursors from Bromo-oxindole/Bromo-isatin Scaffolds

| Precursor | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| 6-Bromoisatin | Hydrazine hydrate | Dimer (Acceptor block for copolymers) | rsc.org |

| 5-Bromoindolin-2-one | Phosphoryl chloride | Cyclic Tetramer | clockss.org |

| 6-Bromooxindole | Piperidine (B6355638) | Oxindole-based oligomers | nsrrc.org.tw |

Regioselective Transformations of the 6-Bromooxindole System

The regioselectivity of reactions on the 6-bromooxindole system is governed by the electronic properties of the substituted benzene (B151609) ring and the reactivity of the C3-methylene group. The bromine at the C6 position and the carbonyl at C2 influence the sites of further substitution.

Electrophilic aromatic substitution on the indoline (B122111) nucleus can be directed to specific positions. For instance, while direct bromination of an unsubstituted indole (B1671886) nucleus is often complex, installing specific directing groups allows for regioselective halogenation. Studies on N-substituted indolines have shown that C5-bromination (para to the nitrogen) can be achieved with high selectivity using N-bromosuccinimide (NBS) under metal-free conditions. researchgate.net This suggests that the C5 and C7 positions of the 6-bromooxindole ring are potential sites for further electrophilic attack, depending on the reaction conditions and any N-substituent.

The C3 position of the oxindole ring is particularly reactive. It can undergo condensation reactions with various electrophiles. A classic example is the Knovenagel condensation, where 6-bromoisatin (6-bromoindoline-2,3-dione) reacts with active methylene (B1212753) compounds. This reaction has been utilized in the total synthesis of marine natural products like surugatoxin. scielo.br Similarly, 6-bromooxindole can react with aldehydes in the presence of a base like piperidine to form 3-ylidene derivatives, which can be building blocks for larger conjugated systems. nsrrc.org.tw The reaction of 6-bromoindoline-2,3-dione with 1,2-diaminobenzene derivatives leads to the formation of indoloquinoxaline structures, demonstrating another regioselective transformation involving the C2 and C3 carbonyls. acs.org

Table 2: Regioselective Reactions on the 6-Bromooxindole/Isatin (B1672199) System

| Starting Material | Reagent(s) | Position of Transformation | Product Type | Reference |

|---|---|---|---|---|

| N-pyrimidyl-indoline | N-Bromosuccinimide (NBS) | C5 | 5-Bromoindoline derivative | researchgate.net |

| 6-Bromoisatin | Active methylene compounds | C3 | 3-Methyleneoxindole derivative | scielo.br |

| 6-Bromooxindole | (E)-5,5′-(Ethene-1,2-diyl)bis(thiophene-2-carbaldehyde), Piperidine | C3 | Vinylidene-bridged oligomer | nsrrc.org.tw |

| 6-Bromoindoline-2,3-dione | 1,2-Diaminobenzene | C2, C3 | Indoloquinoxaline derivative | acs.org |

Nucleophilic Addition Reactions within Indolyne Intermediates

The generation of aryne intermediates, specifically indolynes, from halo-indole precursors provides a powerful method for the synthesis of benzenoid-substituted indoles via nucleophilic addition. The formation of a 5,6-indolyne intermediate from this compound is a plausible, though challenging, transformation that would typically require a very strong base to induce the elimination of hydrogen bromide (HBr). The acidic proton on the lactam nitrogen (N1) presents a site of competing reactivity.

Computational and experimental studies on indolynes generated from other isomers, such as 5-bromoindole (B119039) or silyltriflate precursors, offer insight into the expected reactivity. nih.gov The addition of nucleophiles to unsymmetrical indolynes is regioselective, a phenomenon governed by the distortion of the aryne triple bond and the electronic influence of the heteroatom. comporgchem.com

For a hypothetical 5,6-indolyne generated from a 6-bromo precursor, studies on related systems predict that nucleophilic attack would occur at both C5 and C6. nih.govcomporgchem.com Computational models suggest that for the 5,6-indolyne, the transition states for nucleophilic attack at C5 and C6 are close in energy, leading to a mixture of regioisomers. However, there is a slight preference for attack at the C5 position. nih.govcomporgchem.com This preference is attributed to the electron-withdrawing nature of the indole nitrogen, which results in a slightly greater bond angle distortion at C5 compared to C6, making it the more electrophilic site for nucleophilic addition. nih.gov

Table 3: Predicted Regioselectivity of Nucleophilic Addition to 5,6-Indolyne

| Nucleophile (NuH) | Major Product | Minor Product | Predicted Selectivity (Major:Minor) | Reference |

|---|---|---|---|---|

| Aniline | 5-Anilinoindole | 6-Anilinoindole | Low to moderate preference for C5 | nih.govcomporgchem.com |

| p-Cresol | 5-(p-Tolyloxy)indole | 6-(p-Tolyloxy)indole | Low to moderate preference for C5 | nih.gov |

| Thiophenol | 5-(Phenylthio)indole | 6-(Phenylthio)indole | Low to moderate preference for C5 | nih.gov |

Mechanistic Investigations of Biological Activities of 6 Bromoindole 2 One Derivatives in Vitro Studies

Anti-inflammatory Mechanism Elucidation

Derivatives of 6-bromoindole have demonstrated notable anti-inflammatory properties in vitro, primarily through the suppression of key inflammatory signaling pathways and mediators in immune cells.

Inhibition of Pro-inflammatory Cytokine Release (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)) in Macrophage Models

Research has shown that simple brominated indoles can effectively inhibit the production of pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, both 6-bromoindole and 6-bromoisatin (B21408) significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) nih.gov. This inhibitory action is crucial, as TNF-α is a key cytokine involved in initiating and sustaining inflammatory responses nih.gov.

Further studies on other 6-bromoindole derivatives isolated from the marine sponge Geodia barretti, such as geobarrettin B and 6-bromoconicamin, also showed a reduction in the secretion of the pro-inflammatory cytokine IL-12p40 in human dendritic cells mdpi.comnih.govresearchgate.net. For instance, barettin, another derivative, was found to reduce the secretion of both IL-12p40 and the anti-inflammatory cytokine IL-10 mdpi.comnih.govresearchgate.net. These findings indicate that 6-bromoindole derivatives can modulate cytokine release, suggesting a potential to manage inflammation, particularly of the Th1 type mdpi.comnih.gov. The anti-inflammatory effects of these compounds are linked to their ability to inhibit the translocation of the transcription factor NF-κB, which is a central regulator of inflammatory gene expression nih.gov. Specifically, at a concentration of 40 µg/mL, 6-bromoindole and 6-bromoisatin were found to reduce NF-κB translocation in LPS-stimulated macrophages by 63.2% and 60.7%, respectively nih.gov.

Downregulation of Inflammatory Mediators (e.g., Cyclooxygenase-2 (COX-2), Prostaglandin E Synthase (PGES), Inducible Nitric Oxide Synthase (iNOS))

The anti-inflammatory activity of 6-bromoindole derivatives extends to the downregulation of key enzymes responsible for producing inflammatory mediators. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical enzymes in the inflammatory cascade, leading to the production of prostaglandins and nitric oxide (NO), respectively nih.govnih.gov.

In vitro experiments have demonstrated that 6-bromoindole and 6-bromoisatin can inhibit the production of both NO and Prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophages nih.gov. This suggests an inhibitory effect on iNOS and COX-2 activity. The substitution of a bromine atom at the C6 position on the indole (B1671886) ring appears to be effective for this anti-inflammatory activity nih.gov. The inhibition of these pathways is significant, as excessive production of NO and PGE2 is a hallmark of many inflammatory conditions. The underlying mechanism for this downregulation is associated with the inhibition of the NF-κB signaling pathway, which is a known transcriptional activator for both iNOS and COX-2 genes nih.gov.

| Compound | Assay | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 6-Bromoindole | PGE₂ Inhibition | RAW264.7 | 223.28 |

| 6-Bromoisatin | PGE₂ Inhibition | RAW264.7 | 293.02 |

Anticancer Activity and Molecular Targeting (In Vitro)

The anticancer properties of 6-bromoindole derivatives have been explored in various cancer cell models, revealing mechanisms that include the induction of programmed cell death and the inhibition of critical signaling kinases.

Induction of Apoptotic Pathways in Various Cancer Cell Lines

A primary mechanism of the anticancer action of 6-bromoindole derivatives is the induction of apoptosis, or programmed cell death. The derivative 6-bromoisatin, found in extracts from the marine mollusc Dicathais orbita, has been shown to decrease the viability of colon cancer cell lines HT29 and Caco-2 nih.gov. It effectively inhibits the proliferation of HT29 cells and triggers apoptosis nih.govnih.gov.

Interestingly, one study found that while 6-bromoisatin induced apoptosis, it did so without causing an increase in the activity of caspases 3 and 7, key executioner enzymes in the classical apoptotic pathway nih.govnih.gov. This suggests the activation of a caspase-independent apoptotic pathway. The study confirmed that 6-bromoisatin significantly enhanced the apoptotic index in the distal colon in an animal model, supporting its potential as a lead compound for cancer prevention nih.govnih.gov.

| Compound | Cell Line | Activity | IC₅₀ (µM) |

|---|---|---|---|

| 6-Bromoisatin | HT29 (Colon Cancer) | Proliferation Inhibition | 223 nih.govnih.gov |

Kinase Inhibition Profiles, including Tyrosine Kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The anticancer effects of indole derivatives are often linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. While a comprehensive kinase profile for 6-bromoindole-2-one is not extensively detailed, studies on the related isatin (B1672199) molecule suggest a potential mode of action involving the inhibition of extracellular signal-regulated protein kinases (ERKs) nih.gov. One study noted that isatin could inhibit the phosphorylation of ERK-2, a key component of the MAPK/ERK pathway that is often dysregulated in cancer nih.gov.

Furthermore, the broader class of indole alkaloids has been investigated for anti-angiogenic properties, often targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govmdpi.com. VEGFR-2 is a critical tyrosine kinase receptor that mediates the pro-angiogenic signals of VEGF, promoting the formation of new blood vessels that tumors need to grow and metastasize nih.gov. Although direct inhibition data for this compound on VEGFR-2 is limited, related bis(indole) alkaloids have been shown to inhibit angiogenesis by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathways nih.govmdpi.com. This suggests that VEGFR-2 and related tyrosine kinases are plausible targets for this compound derivatives.

Elucidation of Molecular Target Engagement in Cancer Cell Models

Molecular target engagement studies aim to confirm the interaction of a compound with its intended target within a cellular context. For 6-bromoindole derivatives, the engagement of specific molecular targets aligns with their observed anti-inflammatory and anticancer activities.

In the context of inflammation, the target engagement is demonstrated by the reduced nuclear translocation of NF-κB in macrophage models treated with 6-bromoindole and 6-bromoisatin nih.gov. This action prevents the transcription of numerous pro-inflammatory genes, providing a clear molecular basis for the observed anti-inflammatory effects.

In cancer cell models, the proposed engagement of the ERK signaling pathway by 6-bromoisatin represents a key molecular interaction nih.gov. By inhibiting the phosphorylation and activation of kinases like ERK-2, these compounds can disrupt the signaling cascade that promotes cancer cell proliferation and survival, ultimately leading to the induction of apoptosis nih.gov. This provides a direct link between a molecular event (kinase inhibition) and a cellular outcome (cell death).

Antimicrobial and Antibacterial Mechanistic Studies

The antibacterial action of 6-bromoindole derivatives is multifaceted, involving the direct inhibition of crucial bacterial enzymes and the enhancement of existing antibiotic efficacy.

A primary mechanism by which 6-bromoindole derivatives exhibit antimicrobial properties is through the inhibition of bacterial cystathionine γ-lyase (bCSE or CGL). nih.govnih.govmdpi.com This enzyme is pivotal for the production of hydrogen sulfide (H₂S) in major human pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov H₂S plays a critical role in protecting bacterial cells from oxidative stress, often induced by antibiotics. nih.gov

By inhibiting bCSE, 6-bromoindole derivatives disrupt this protective pathway, rendering the bacteria more vulnerable. nih.gov Several potent inhibitors based on the 6-bromoindole scaffold have been synthesized and studied. For instance, compounds designated NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) and NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) have been identified as highly active and selective inhibitors of bCSE. nih.gov Further modifications have led to the development of other derivatives, such as MNS1 and MNS2, which also show significant inhibitory activity against bCSE, with dissociation constants in the micromolar and submicromolar range. nih.govkazanmedjournal.ru

| Compound | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| NL1 | bCSE | Selective inhibitor | nih.gov |

| NL2 | bCSE | Selective inhibitor | nih.gov |

| MNS1 | SaCSE (from S. aureus) | Dissociation constant (Kd) = 0.5 µM | kazanmedjournal.ru |

| MNS2 | bCSE | Potential inhibitor | nih.govnih.govmdpi.com |

This table summarizes the inhibitory activity of selected 6-bromoindole derivatives against bacterial cystathionine γ-lyase (bCSE).

Information regarding the inhibition of Beta-ketoacyl-ACP-synthase III (FabH) by this compound derivatives specifically is not detailed in the provided search results. FabH is an essential enzyme that initiates fatty acid biosynthesis in bacteria. nih.govnih.gov Its inhibition is a known target for antibiotics, but direct links to 6-bromoindole derivatives were not found. nih.govresearchgate.netuniprot.org

The inhibition of bCSE by 6-bromoindole derivatives directly leads to the potentiation of antibiotic efficacy. nih.govnih.gov These compounds, often termed antibiotic potentiators or adjuvants, may show little to no intrinsic antibacterial activity themselves but can significantly enhance the effectiveness of conventional antibiotics. nih.govmdpi.com By blocking H₂S production, they increase the sensitivity of bacteria to antibiotics that induce oxidative stress. nih.gov For example, derivatives like MNS1 and MNS2 have been shown to effectively enhance the antibacterial action of gentamicin against Bacillus subtilis. nih.govkazanmedjournal.ru

Another proposed mechanism for antibiotic potentiation by certain 6-bromoindole derivatives, particularly polyamine conjugates, is the disruption of the bacterial membrane. nih.gov The 6-bromoindolglyoxylamide polyamine derivative, known as Polyamine 3, was found to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption can facilitate the entry of antibiotics into the bacterial cell, thereby restoring their activity against resistant strains. mdpi.com For instance, a 5-bromo-indole-3-carboxamide-polyamine analogue was shown to restore the action of doxycycline against P. aeruginosa with a 21-fold enhancement. mdpi.com

Antiviral Mechanism of Action

The indole scaffold is a key feature in several antiviral agents, and derivatives of 6-bromoindole have been investigated for their potential to combat viruses, particularly HIV-1, through distinct mechanisms of action.

HIV-1 integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov There is no equivalent enzyme in human cells, making it a prime target for antiretroviral therapy. nih.gov The mechanism of many integrase inhibitors involves chelating the divalent metal ions (typically Mg²⁺) within the enzyme's active site, which is crucial for its catalytic activity.

While studies specifically naming this compound derivatives as HIV-1 integrase inhibitors were not prominent in the search results, the broader class of indole derivatives has been established as a promising scaffold for this purpose. Research on styrylquinoline derivatives, for example, shows they inhibit the 3'-processing activity of the integrase by preventing the enzyme from recognizing and binding to the viral DNA. nih.gov This competitive inhibition mechanism highlights one way that molecules can interfere with integrase function. nih.gov

Another critical target in the HIV-1 life cycle is the envelope glycoprotein (B1211001) gp41, which mediates the fusion of the viral and host cell membranes. nih.gov This process involves a significant conformational change in gp41, leading to the formation of a stable six-helix bundle (6HB). nih.gov Preventing the formation of this 6HB effectively blocks viral entry. nih.govyoutube.com

Small molecules based on the indole structure have been identified as fusion inhibitors that target a conserved hydrophobic pocket on the gp41 protein. nih.gov By binding to this pocket, these compounds interfere with the conformational changes required for 6HB formation, thereby inhibiting HIV-1 fusion and entry. nih.gov N-substituted pyrrole derivatives have demonstrated this mechanism, blocking the binding of a d-peptide to the hydrophobic pocket and disrupting the gp41 α-helical conformation. nih.gov

Investigation of Other Biological Activities (e.g., Antioxidant Properties)

Oxidative stress is implicated in numerous disease states, and antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). mdpi.com Various indole derivatives have been shown to possess antioxidant properties.

In vitro studies have demonstrated that bromoindole derivatives can act as potent antioxidants. Research on compounds isolated from the gastropod Drupella fragum, including 6-bromo-5-hydroxyindole, 6-bromo-4,5-dihydroxyindole, and 6-bromo-4,7-dihydroxyindole, confirmed their antioxidative activity. nih.gov Notably, 6-bromo-5-hydroxyindole was found to have an antioxidative potency as strong as the synthetic antioxidant Butylated hydroxytoluene (BHT). nih.gov The antioxidant activity of flavonoids and other phenolic compounds is often evaluated through assays measuring the scavenging of free radicals like DPPH• and ABTS+. mdpi.com Similar methods are applied to assess the potential of indole derivatives to function as free radical scavengers and protect against lipid peroxidation. japsonline.comresearchgate.net

| Compound | Antioxidant Assay | Result | Reference |

|---|---|---|---|

| 6-bromo-5-hydroxyindole | POV method | Potency as strong as BHT | nih.gov |

| 6-bromo-4,5-dihydroxyindole | POV method | Exhibited antioxidative activity | nih.gov |

| 6-bromo-4,7-dihydroxyindole | POV method | Exhibited antioxidative activity | nih.gov |

This table presents the antioxidant activity of specific 6-bromoindole derivatives.

Structure Activity Relationship Sar Studies of 6 Bromoindole 2 One Derivatives

Impact of Substituent Position and Chemical Nature on Biological Potency and Selectivity

The biological activity of indole (B1671886) derivatives is significantly influenced by the position and nature of substituents on the indole ring. Research has shown that even minor alterations can lead to substantial changes in potency and selectivity.

For instance, in the context of indole-2-carboxylic acid derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the substitution at the 6-position of the indole ring is crucial. A study revealed that while a 6-methyl group resulted in micromolar inhibitory activity, replacing it with fluorine, chlorine, methoxy, cyano, or nitro groups led to a loss of potency. sci-hub.se Conversely, the introduction of an acetamido or ethylamino group at the 6-position significantly enhanced inhibitory activities against both IDO1 and TDO. sci-hub.se The 6-ethylamino substituted compound, in particular, was found to be 23 times more active than the initial hit compound. sci-hub.se This suggests that hydrogen bond-donating groups at this position are favorable for binding to these enzymes. sci-hub.se

Furthermore, modifications at other positions of the indole scaffold also play a critical role. The 2-carboxyl group and a 4-amino linker were identified as essential structural moieties for inhibition against IDO1 and TDO. sci-hub.se Methylation of the indole nitrogen resulted in a loss of inhibitory activity, highlighting the importance of the indole NH group, possibly for hydrogen bonding or to avoid steric hindrance. sci-hub.se

In a different context, for halo-substituted L-tryptophan derivatives with trypanocidal activity, 7-substituted compounds showed significantly higher potency compared to their 5- and 6-substituted counterparts, irrespective of the halogen atom. mdpi.com This underscores that the optimal substitution pattern is highly dependent on the specific biological target.

The following table summarizes the impact of substituents at the 6-position on the IDO1 and TDO inhibitory activity of certain indole-2-carboxylic acid derivatives. sci-hub.se

| Compound ID | Substituent at 6-position | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |

| 9k | -CH₃ | 35.6 | 22.5 |

| 9i | -F | >100 | N.D. |

| 9j | -Cl | >100 | N.D. |

| 9l | -OCH₃ | >100 | N.D. |

| 9m | -CN | >100 | N.D. |

| 9n | -NO₂ | >100 | N.D. |

| 9o | -NHCOCH₃ | 8.40 | 8.48 |

| 9p | -NHCH₂CH₃ | 1.75 | 3.53 |

| N.D. = Not Determined |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone in modern drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov

A reliable QSAR model can forecast the activities of compounds that have not yet been synthesized or tested, thereby saving time and resources. nih.gov The development of a QSAR model involves calculating molecular descriptors that represent the physicochemical properties of the molecules and correlating them with their biological activities using statistical methods. nih.gov

For instance, a 2D-QSAR study was conducted on a series of novel 1H-3-indolyl derivatives to predict their antioxidant activity. mdpi.com This modeling helped in recommending the most promising compounds for in vitro testing. mdpi.com The subsequent pharmacological assays confirmed the predictions, with one candidate showing higher antioxidant activity than the standard, ascorbic acid. mdpi.com

In another study, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of the protein kinase CK2. nih.gov This model was based on the inhibitory activity of 30 compounds and was subsequently used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-diones. nih.gov Such models provide valuable insights into the structural requirements for biological activity.

The success of a QSAR model is evaluated by its statistical significance, often determined by the correlation coefficient (r²) and the cross-validation correlation coefficient (q²). nih.gov These parameters indicate the predictive power of the model.

Influence of Molecular Shape, Contact Surface Area, and Lipophilicity on Biological Activity

The three-dimensional structure of a molecule, including its shape, surface characteristics, and lipophilicity, plays a pivotal role in its interaction with biological targets. acs.orgacs.org These properties are crucial determinants of a compound's biological activity.

In the development of small molecule HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41, SAR studies on an indole-containing scaffold highlighted the importance of these molecular properties. acs.orgacs.org Researchers systematically varied substituents to explore the effects of shape, charge, and hydrophobic contact surface area. acs.orgacs.org

It was found that increasing van der Waals contacts by adding more hydrophobic groups did not necessarily improve activity. acs.org This suggested that specific interactions within the hydrophobic pocket of the target were more critical than simply extending the contact surface area. acs.org The studies aimed to ensure that the observed hydrophobic and electrostatic interactions were specific and not due to general, non-specific effects. acs.orgacs.org

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is another key factor. While a certain degree of lipophilicity is often required for membrane permeability and reaching the target site, excessively high lipophilicity can lead to poor solubility and other undesirable properties. acs.org Many of the designed isomers in the HIV-1 fusion inhibitor study were intended to have improved drug-like properties, including lower lipophilicity. acs.orgacs.org

Docking calculations for a series of bisindole compounds showed a consistent binding pose for the most active compounds, with a scoring function that considered lipophilic interactions and hydrogen bonds correlating well with the experimental biological activity. acs.org This underscores the combined influence of molecular shape and physicochemical properties on biological function.

The following table illustrates the impact of modifications on the biological activity of some HIV-1 fusion inhibitors, highlighting the interplay of different molecular properties. acs.orgacs.org

| Compound ID | Key Structural Modification | Binding Affinity (Kᵢ, µM) | Cell-Cell Fusion Inhibition (EC₅₀, µM) |

| 6j | Optimized bisindole scaffold | 0.6 | 0.2 |

| 6e | Additional phenyl group | - | >10 |

| 6f | Additional phenyl group | - | >10 |

| 6g | Additional phenyl group | - | >10 |

| 6h | Benzotriazole replacement | - | >10 |

Stereochemical Considerations in the Design of Biologically Active Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design of biologically active compounds. Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecific interactions with ligands.

In the synthesis of biologically active indole alkaloids, stereochemical control is paramount. For example, the total synthesis of Dragmacidin D, a marine alkaloid with a bisindole structure, involves stereocenters that must be correctly configured for the molecule to exhibit its potent biological activity. mdpi.com

The synthesis of complex natural products and their analogues often requires stereoselective reactions to create the desired spatial arrangement of substituents. For instance, the synthesis of a 22-membered macrolide with 11 stereocenters relied on stereospecific reactions, including a Suzuki coupling, to construct the correct diastereomer. mdpi.com

Furthermore, in the development of synthetic analogues, the introduction or modification of chiral centers can have a profound impact on biological activity. The separation of racemic mixtures into individual enantiomers is often necessary, as one enantiomer may be significantly more active than the other, or they may even have different biological effects. The alkylation of 6-bromobenzimidazole, for example, can lead to the formation of two isomers which need to be separated to study their individual properties. acs.org The structural verification of such isomers is often achieved using techniques like ROESY correlations. acs.org

The design of novel indole derivatives often involves the creation of complex three-dimensional structures. For instance, the synthesis of certain indole alkaloids involves the formation of a complex bicycle[2.2.2]diazaoctane ring system, where the stereochemistry is crucial for its bioactivity. mdpi.com

Computational Chemistry and Molecular Modeling of 6 Bromoindole 2 One

Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmpg.de It has become a cornerstone of computational chemistry for predicting molecular geometries, electronic properties, and reactivity. mpg.deeurekaselect.com For 6-bromoindole-2-one and its analogs, DFT calculations provide critical information on how the bromine substituent and the oxindole (B195798) core influence the molecule's electronic landscape.

Recent studies on N-alkylated 6-bromoindoline-2,3-dione derivatives, which are structurally similar to this compound, have utilized DFT calculations at the B3LYP/6–311++G(d, p) level to optimize molecular structures and evaluate frontier molecular orbitals (HOMO and LUMO). bozok.edu.trresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. researchgate.netinpressco.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. researchgate.net

DFT calculations on related bromoindole derivatives reveal the significant electron-withdrawing effect of the bromine atom. This inductive effect polarizes the aromatic ring, reducing electron density and influencing the sites of electrophilic and nucleophilic attack. For instance, in 6-bromo-3-(difluoromethylthio)indole, the bromine at the C6 position synergizes with the group at C3 to deactivate the aromatic system, making the compound suitable for electron-deficient coupling reactions. Analysis of the molecular electrostatic potential (MEP) map, another DFT-derived property, helps to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic interactions. researchgate.netekb.eg

The table below summarizes key electronic properties calculated for analogs of this compound, illustrating the typical data obtained from DFT studies.

| Compound | Method/Basis Set | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 6-Bromoindole | Spartan Student | -5.58 | -0.48 | 5.10 | mckendree.edu |

| N-alkylated 6-bromoindoline-2,3-dione derivative (Comp. 4) | B3LYP/6–311++G(d, p) | -6.93 | -2.92 | 4.01 | researchgate.net |

| N-alkylated 6-bromoindoline-2,3-dione derivative (Comp. 7) | B3LYP/6–311++G(d, p) | -6.85 | -2.73 | 4.12 | researchgate.net |

| N-alkylated 6-bromoindoline-2,3-dione derivative (Comp. 8) | B3LYP/6–311++G(d, p) | -6.91 | -2.82 | 4.09 | researchgate.net |

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the ligand-receptor interaction, with lower values suggesting stronger binding. researchgate.net

For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For example, various 5-bromoindole (B119039) derivatives have been docked against the kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important targets in cancer therapy. researchgate.netresearchgate.net These studies revealed that bromoindole derivatives could fit into the critical active sites of these proteins, with calculated binding energies indicating strong affinity. researchgate.netresearchgate.net

A study on N-alkylated 6-bromoindoline-2,3-dione derivatives performed molecular docking to investigate their binding patterns with bacterial protein targets from Staphylococcus aureus (PDB ID: 3G7B) and Escherichia coli (PDB ID: 3T0T). bozok.edu.trresearchgate.net The results highlighted specific hydrogen bonding and hydrophobic interactions between the ligands and key amino acid residues in the protein binding pockets, corroborating their observed antibacterial activity. bozok.edu.trresearchgate.net Similarly, docking studies on other indole (B1671886) derivatives have identified potent inhibitors for targets like α,β-tubulin and the anti-apoptotic protein Bcl-2. nih.gov The halogen substitutions, particularly bromo and chloro groups, were often found to enhance the binding affinity and anticancer activity. nih.gov

The following table presents a selection of molecular docking results for various bromoindole derivatives against different protein targets.

| Compound Class | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 5-Bromoindole Hydrazone Derivative | VEGFR | -7.87 | researchgate.net |

| 5-Bromoindole Carboxylic Acid Derivative | EGFR | -7.95 | researchgate.net |

| N-alkylated 6-bromoindoline-2,3-dione (Comp. 4) | S. aureus MurD ligase (3G7B) | -7.4 | researchgate.net |

| N-alkylated 6-bromoindoline-2,3-dione (Comp. 8) | E. coli MurD ligase (3T0T) | -7.9 | researchgate.net |

| Indole-thiazolidinedione-triazole Hybrid (Comp. 26) | CDK-5 | -8.34 | nih.gov |

In Silico Prediction of Chemical Reactivity and Regioselectivity for Synthetic Design

In silico methods are powerful tools for predicting the chemical reactivity and regioselectivity of organic molecules, guiding the design of efficient synthetic routes. numberanalytics.com For heterocyclic compounds like this compound, computational tools, especially DFT, can predict the most likely sites for chemical reactions such as electrophilic substitution, nucleophilic addition, or metal-catalyzed cross-coupling. numberanalytics.commdpi.com

The regioselectivity of reactions on the indole scaffold is governed by a combination of electronic and steric factors. numberanalytics.com The bromine atom at the C6 position of this compound significantly influences the electron distribution in the benzene (B151609) ring, thereby directing subsequent functionalization. Computational models can predict the regiochemical outcome of reactions by analyzing parameters such as orbital energies (HOMO/LUMO), atomic charges, and the stability of reaction intermediates. researchgate.net

For example, computational studies on indolynes (aryne derivatives of indoles) have shown that the regioselectivity of nucleophilic additions can be accurately predicted by analyzing the distortion of the triple bond. nih.gov The nucleophile preferentially attacks the carbon atom of the aryne that is more distorted or has a smaller internal angle in the computed geometry. nih.gov This model, based on distortion/interaction analysis, has been successfully applied to predict and later experimentally verify the regioselectivity for various substituted indolynes. nih.gov Similarly, for cross-coupling reactions on polyhalogenated heterocycles, computational analysis helps predict which C-X bond is most likely to undergo oxidative addition to a metal catalyst, a key step in determining regioselectivity. mdpi.com These predictions are not always based solely on bond dissociation energies but also on the interaction between the heterocycle's LUMO and the catalyst's HOMO. mdpi.com

Advanced Analytical Techniques for Characterization and Research of 6 Bromoindole 2 One

High-Resolution Mass Spectrometry (HRMS, LC-MS) for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 6-Bromoindole-2-one. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition, thereby confirming the molecular formula. The theoretical exact mass of this compound (C₈H₆BrNO) is 210.96328 Da. nih.gov HRMS instruments can measure this mass with sub-ppm accuracy, which is critical for distinguishing the compound from other molecules with the same nominal mass.

When coupled with liquid chromatography (LC-MS), the technique becomes a powerful method for impurity profiling. ijnrd.org LC separates this compound from byproducts, starting materials, or degradation products within a sample before they enter the mass spectrometer. chimia.ch This separation allows for the individual analysis of each component, even those present in trace amounts. chimia.ch Advanced techniques like LC-MS/MS can be employed to fragment the ions of detected impurities, providing structural information that aids in their identification. chimia.chthermofisher.com This process is a mandatory step in pharmaceutical development to ensure the quality and safety of active pharmaceutical ingredients (APIs). ijnrd.orgscirp.org

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₆BrNO | Defines the elemental composition of the molecule. sigmaaldrich.com |

| Molecular Weight | 212.04 g/mol | Average molecular mass based on natural isotopic abundance. nih.gov |

| Exact Mass (Monoisotopic) | 210.96328 Da | Precise mass used in HRMS for formula confirmation. nih.gov |

| Primary Application | Structural Elucidation & Impurity Identification | Confirms identity and characterizes related substances. ijnrd.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (1D, 2D, ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural analysis of this compound, providing unambiguous information about the carbon-hydrogen framework. One-dimensional (1D) techniques like ¹H and ¹³C NMR are fundamental for initial characterization.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific signals corresponding to the aromatic protons, the N-H proton, and the CH₂ group are observed. unise.org The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments, with characteristic shifts for the carbonyl carbon, aromatic carbons, and the aliphatic carbon. unise.org

Two-dimensional (2D) NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹⁵N HMBC, would provide even more detailed insights. A ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment correlates the nitrogen atom with its directly attached proton (N-H), confirming the N-H resonance. A ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal longer-range couplings between protons and the nitrogen atom, helping to piece together the molecular structure. While specific 2D data for this compound is not detailed in the provided literature, these are standard techniques for comprehensive structural assignment of nitrogen-containing heterocycles.

Detailed spectral data from a study on the synthesis of 6-bromo-2-oxindole is presented below. unise.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.58 | s | 1H | N-H |

| 7.09 | s | 1H | Aromatic C-H |

| 7.00 | s | 1H | Aromatic C-H |

| 5.42 | s | 1H | Aromatic C-H |

| 3.36 | s | 2H | -CH₂- |

Solvent: Acetonitrile-d₃, Frequency: 600 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 176.29 | C=O (Carbonyl) |

| 144.96 | Aromatic C |

| 126.13 | Aromatic C |

| 125.29 | Aromatic C |

| 124.30 | Aromatic C |

| 120.36 | Aromatic C-Br |

| 112.33 | Aromatic C |

| 35.24 | -CH₂- |

Solvent: Acetonitrile-d₃, Frequency: 125 MHz

Advanced Chromatographic Separations for Purity Assessment and Isolation (High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC))

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). scirp.org For indole (B1671886) derivatives, reverse-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.net

Purity assessment involves developing a validated HPLC or UHPLC method that can separate the main compound peak from all potential impurities. The area of each peak is proportional to the concentration of the component, allowing for the quantification of purity as a percentage of the main peak area relative to the total peak area. UHPLC offers advantages over traditional HPLC by using smaller particle-sized columns, which results in higher resolution, faster analysis times, and improved sensitivity. ijnrd.org

In preparative applications, HPLC can be scaled up to isolate larger quantities of this compound from a reaction mixture, providing a highly pure sample for further research or use as a standard. Detection is typically performed using a UV detector, as the indole ring system possesses a strong chromophore that absorbs light in the UV region, often around 280 nm. researchgate.net

Spectrophotometric Methods for Qualitative and Quantitative Analysis (Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy)

Spectrophotometric methods provide valuable qualitative and, in some cases, quantitative information about this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key vibrations include a strong absorption for the carbonyl (C=O) group of the lactam ring and a broad absorption corresponding to the N-H bond. unise.orgwpmucdn.com The presence of these specific bands provides rapid confirmation of the compound's core structure. Analysis is often performed on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) technique. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch | ~3100-3600 (broad) | Confirms the presence of the secondary amine in the lactam ring. wpmucdn.com |

| C=O Stretch (Amide) | ~1660-1700 | Indicates the carbonyl group of the 2-one structure. wpmucdn.com |

| C=C Stretch (Aromatic) | ~1450-1600 | Corresponds to the benzene (B151609) ring of the indole structure. |

| C-Br Stretch | ~500-600 | Confirms the presence of the bromine substituent. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the bromo-substituted indole ring acts as a chromophore, absorbing UV light at specific wavelengths. A UV-Vis spectrum can be used as a qualitative fingerprint for this compound and is the basis for its detection in HPLC analysis. Furthermore, according to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration, allowing for the use of UV-Vis spectroscopy in quantitative assays if a pure standard is available.

Application of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures containing this compound. nih.gov The goal of this coupling is to obtain richer information than either technique could provide alone. ijarnd.com The most common and relevant hyphenated technique for this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), as discussed in section 7.1.

In LC-MS, the HPLC or UHPLC system separates the mixture, and the eluent is directed into the mass spectrometer via an interface. slideshare.net The interface is a critical component that removes the solvent and ionizes the analyte molecules so they can be analyzed by the mass spectrometer. nih.gov This combination allows for the confident identification of components in a complex matrix, such as a crude reaction mixture or a degradation study sample. Each peak in the chromatogram is associated with a mass spectrum, enabling the determination of the molecular weight and tentative identification of known and unknown compounds. asdlib.orgchemijournal.com Other hyphenated techniques like LC-NMR and GC-MS can also be applied, with the choice depending on the volatility and stability of the analytes of interest. nih.govchemijournal.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromoindole-2-one, and how can reaction conditions be optimized for yield and purity?